molecular formula C14H7N5O2S2 B14198441 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline CAS No. 832080-70-3

6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline

Cat. No.: B14198441
CAS No.: 832080-70-3
M. Wt: 341.4 g/mol
InChI Key: ZCPPQZYIPHTCFV-UHFFFAOYSA-N
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Description

6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with nitro and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline typically involves the cyclization and condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminoquinoxaline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazolyl groups may also contribute to the compound’s ability to bind to enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(1,3-thiazol-2-yl)quinoxaline: Lacks the nitro group, which may result in different biological activities.

    6-Amino-2,3-bis(1,3-thiazol-2-yl)quinoxaline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    6-Nitroquinoxaline: Lacks the thiazolyl groups, which may affect its chemical and biological properties.

Uniqueness

6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline is unique due to the presence of both nitro and thiazolyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

832080-70-3

Molecular Formula

C14H7N5O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[6-nitro-3-(1,3-thiazol-2-yl)quinoxalin-2-yl]-1,3-thiazole

InChI

InChI=1S/C14H7N5O2S2/c20-19(21)8-1-2-9-10(7-8)18-12(14-16-4-6-23-14)11(17-9)13-15-3-5-22-13/h1-7H

InChI Key

ZCPPQZYIPHTCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)C3=NC=CS3)C4=NC=CS4

Origin of Product

United States

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